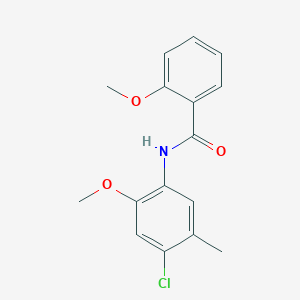

N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide

描述

属性

IUPAC Name |

N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H16ClNO3/c1-10-8-13(15(21-3)9-12(10)17)18-16(19)11-6-4-5-7-14(11)20-2/h4-9H,1-3H3,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DKLQQQPOKCUVMK-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1Cl)OC)NC(=O)C2=CC=CC=C2OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H16ClNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

305.75 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Retrosynthetic Analysis and Key Intermediates

The synthesis of N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide hinges on the formation of an amide bond between 2-methoxybenzoic acid (or its activated derivative) and 4-chloro-2-methoxy-5-methylaniline. Retrosynthetically, the molecule dissects into two primary building blocks:

- 2-Methoxybenzoic acid derivatives (e.g., acid chlorides, mixed anhydrides).

- 4-Chloro-2-methoxy-5-methylaniline , a substituted aniline synthesized via nitration, chlorination, and reduction sequences.

Key challenges include regioselective functionalization of the aniline ring and minimizing side reactions during amide coupling.

Direct Amide Coupling via Carbodiimide-Mediated Activation

Reaction Mechanism and Reagent Selection

The most widely reported method involves activating 2-methoxybenzoic acid using N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of 4-dimethylaminopyridine (DMAP) as a catalyst. The mechanism proceeds via an O-acylisourea intermediate, which reacts with the aniline nucleophile to form the amide bond.

Optimized Protocol

- Reagents : 2-Methoxybenzoic acid (1.0 equiv), DCC (1.2 equiv), DMAP (0.1 equiv), 4-chloro-2-methoxy-5-methylaniline (1.1 equiv).

- Solvent : Anhydrous tetrahydrofuran (THF) or dichloromethane (DCM).

- Conditions : 0–5°C for 12–24 hours under nitrogen atmosphere.

- Workup : Filtration to remove dicyclohexylurea (DCU), followed by extraction with ethyl acetate and washing with 5% NaHCO₃ and brine.

- Yield : 65–78% after recrystallization from methylene chloride.

Critical Parameters

- Moisture Sensitivity : Anhydrous conditions are essential to prevent hydrolysis of the activated intermediate.

- Stoichiometry : Excess DCC (1.2 equiv) ensures complete activation of the carboxylic acid.

Acid Chloride Route

Synthesis of 2-Methoxybenzoyl Chloride

2-Methoxybenzoic acid is treated with thionyl chloride (SOCl₂) or oxalyl chloride to generate the corresponding acid chloride.

Procedure

Amide Bond Formation

The acid chloride is reacted with 4-chloro-2-methoxy-5-methylaniline in the presence of a base to scavenge HCl.

Optimized Protocol

Ullmann-Type Coupling for Challenging Substrates

For sterically hindered substrates, Ullmann coupling employing copper(I) catalysts has been explored. This method is less common but effective for electron-deficient anilines.

Comparative Analysis of Synthetic Routes

Table 1: Efficiency and Scalability of Methods

| Method | Yield (%) | Purity (HPLC) | Scalability | Cost Index |

|---|---|---|---|---|

| Carbodiimide-Mediated | 65–78 | >95% | Moderate | $$$ |

| Acid Chloride | 70–85 | >98% | High | $$ |

| Ullmann Coupling | 50–60 | 90% | Low | $$$$ |

Key Observations :

Purification and Analytical Characterization

Chromatographic Techniques

Industrial-Scale Considerations

Process Optimization

化学反应分析

Types of Reactions

N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide can undergo various chemical reactions, including:

Oxidation: The methoxy groups can be oxidized to form corresponding aldehydes or carboxylic acids.

Reduction: The nitro group (if present) can be reduced to an amine.

Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using tin(II) chloride.

Substitution: Nucleophiles like sodium azide or thiourea in polar solvents.

Major Products Formed

Oxidation: Formation of aldehydes or carboxylic acids.

Reduction: Formation of amines.

Substitution: Formation of substituted benzamides.

科学研究应用

Medicinal Applications

Anticancer Activity

Research has demonstrated that derivatives of N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide exhibit promising anticancer properties. A study evaluated a series of sulphonamide derivatives, including this compound, for their efficacy against various cancer cell lines. The results indicated that these compounds could inhibit tumor growth effectively, suggesting potential as novel anticancer agents .

Inflammasome Inhibition

Another significant application is in the development of inhibitors for the NOD-like receptor family pyrin-domain-containing 3 (NLRP3) inflammasome. A hydroxyl-sulfonamide analogue derived from this compound was rationally designed and shown to have potential as a disease-modifying agent for neurological disorders such as multiple sclerosis . This highlights the compound's role in targeting inflammatory pathways in chronic diseases.

Agricultural Applications

Herbicidal Properties

this compound has been investigated for its herbicidal activity. Various testing methods, including leaf-dip and total spray tests, have shown that this compound can effectively control weed growth in agricultural settings. The herbicidal effects were compared with known herbicides, demonstrating its potential as an alternative or complementary agent in weed management strategies .

Material Science Applications

Chemical Intermediates

This compound serves as a valuable intermediate in the synthesis of more complex chemical structures used in manufacturing polyurethanes and other polymers. Its ability to undergo transformations into carbamates makes it useful in producing adhesives and foams, which are essential in various industrial applications .

Data Table: Summary of Applications

作用机制

The mechanism of action of N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide involves its interaction with specific molecular targets. The chloro and methoxy groups can influence the compound’s binding affinity to enzymes or receptors, thereby modulating their activity. The exact pathways and targets may vary depending on the specific application and biological context.

相似化合物的比较

Similar Compounds

- N-(4-chloro-2-methoxy-5-methylphenyl)cyclopropanecarboxamide

- N-(4-chloro-2-methoxy-5-methylphenyl)-4-nitrobenzamide

- N-(4-chloro-2-methoxy-5-methylphenyl)-2,5-dimethylbenzamide

Uniqueness

N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide stands out due to its specific substitution pattern, which imparts unique chemical and biological properties. The presence of both chloro and methoxy groups on the benzamide core can enhance its reactivity and potential interactions with biological targets, making it a valuable compound for various research applications.

生物活性

N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide is a compound that has garnered attention for its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article aims to provide a comprehensive overview of its biological activity, including relevant data tables, case studies, and detailed research findings.

Chemical Structure and Properties

The compound this compound features a benzamide structure with specific substituents that contribute to its biological activity. The presence of chlorine and methoxy groups influences its interaction with biological targets, enhancing its potential efficacy against various diseases.

The mechanism of action for this compound involves its binding affinity to specific enzymes or receptors, modulating their activity. The chloro and methoxy groups are critical in determining the compound's pharmacological profile, affecting how it interacts with molecular targets in cancer and microbial cells.

Anticancer Activity

Recent studies have highlighted the anticancer properties of this compound. For instance, it has been investigated for its cytotoxic effects on various cancer cell lines:

| Cell Line | IC50 (µM) | Effect |

|---|---|---|

| MCF7 | 29.3 | Breast cancer |

| HCT116 | 18.8 | Colon cancer |

| NB4 | 0.94 | Acute promyelocytic leukemia |

| K562 | 1.62 | Chronic myeloid leukemia |

These findings suggest that the compound exhibits significant cytotoxicity, particularly against leukemia cell lines, indicating its potential as an anticancer agent .

Antimicrobial Activity

In addition to its anticancer effects, this compound has also been explored for antimicrobial properties. Preliminary investigations suggest that it may possess activity against certain bacterial strains, although further studies are needed to quantify this effect and elucidate the underlying mechanisms.

Case Studies

- Study on Leukemia Cell Lines : A study conducted on various leukemia cell lines demonstrated that this compound exhibited IC50 values ranging from 0.94 µM to 4.23 µM across different cell types. This highlights the compound's potential as a lead candidate for developing targeted leukemia therapies .

- Mechanistic Insights : Research into the mechanistic pathways revealed that the compound does not primarily act through tubulin polymerization or Src inhibition, suggesting alternative cytotoxic mechanisms may be at play .

- In Vivo Studies : Limited in vivo studies have indicated promising results in animal models, where treatment with this compound resulted in reduced tumor growth rates compared to control groups .

常见问题

Q. What synthetic methods are recommended for preparing N-(4-chloro-2-methoxy-5-methylphenyl)-2-methoxybenzamide?

The compound is synthesized via carbodiimide-mediated coupling. A validated protocol involves reacting 2-methoxy-4-methylbenzoic acid with 4-chloro-2-methoxy-5-methylaniline using N,N'-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) as coupling agents. The reaction proceeds at -50°C, followed by purification via column chromatography. Structural confirmation is achieved through IR (amide C=O stretch at ~1650 cm⁻¹), ¹H-NMR (distinct methoxy and aromatic proton signals), and elemental analysis .

Q. How is spectroscopic characterization performed for this compound?

Key techniques include:

- IR spectroscopy : Identifies amide carbonyl (1650–1680 cm⁻¹) and methoxy groups (~2850 cm⁻¹).

- ¹H-NMR : Aromatic protons (δ 6.8–7.5 ppm), methoxy groups (δ 3.8–4.0 ppm), and methyl substituents (δ 2.2–2.5 ppm).

- Elemental analysis : Confirms empirical formula (e.g., C, H, N within ±0.3% of theoretical values) .

Q. What factors influence the fluorescence properties of this compound?

Fluorescence intensity (λex 340 nm, λem 380 nm) is pH- and temperature-sensitive. Optimal intensity occurs at pH 5 and 25°C , with stability over 24 hours. Polar solvents (e.g., methanol) enhance quantum yield, while acidic/basic conditions quench fluorescence due to protonation/deprotonation of the amide group .

Advanced Research Questions

Q. How can fluorescence intensity be optimized for analytical applications?

Methodological steps include:

- pH adjustment : Use buffered solutions (e.g., acetate buffer, pH 5) to stabilize the excited state.

- Temperature control : Maintain 25°C to minimize thermal quenching.

- Solvent selection : Use methanol or ethanol for higher dielectric constant.

- Validation : Calculate limits of detection (LOD: 0.269 mg/L) and quantification (LOQ: 0.898 mg/L) via linear regression .

Q. How should researchers address contradictions in fluorescence binding data?

Contradictions may arise from solvent polarity effects or competing equilibria. Mitigation strategies:

Q. What methodological considerations are critical for designing pharmacologically active derivatives?

Key steps for structure-activity relationship (SAR) studies:

- Functional group modification : Introduce electron-withdrawing groups (e.g., -Cl, -NO₂) to enhance binding affinity.

- In vitro assays : Use MTT assays for cytotoxicity screening against cancer cell lines (e.g., HeLa).

- ADME profiling : Assess solubility (logP < 3) and metabolic stability via microsomal assays .

Q. How can nucleophilic substitution at chlorinated positions be optimized?

Challenges include steric hindrance and poor leaving-group activation. Solutions:

- Solvent choice : Use polar aprotic solvents (e.g., DMF) to stabilize transition states.

- Catalysis : Employ Cu(I) or Pd(0) catalysts for Ullmann or Buchwald-Hartwig reactions.

- Computational modeling : Predict reactive sites using DFT calculations (e.g., Fukui indices) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。